molecular formula C20H21ClIN5O4 B13643126 2-Chloro-N-(3-iodobenzyl)-2',3'-O-isopropylideneadenosine

2-Chloro-N-(3-iodobenzyl)-2',3'-O-isopropylideneadenosine

Cat. No.: B13643126
M. Wt: 557.8 g/mol
InChI Key: WCKHUABYZBGHID-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-iodobenzyl)-2',3'-O-isopropylideneadenosine (CAS 1000980-71-1) is a synthetic nucleoside derivative of academic and pharmacological interest. This chemical features a chloro-substituted purine ring and a benzyl group with an iodine substituent on the adenine nitrogen, while the ribose sugar moiety is protected with an isopropylidene group . With a molecular formula of C20H21ClIN5O4 and a molecular weight of 557.77 g/mol, it is typically supplied as a white to off-white solid with a purity of ≥95% . The presence of both chlorine and iodine atoms on the molecule makes it a valuable synthetic intermediate and a potential precursor for the development of receptor probes, particularly in the field of adenosine receptor research . The compound's structure is designed for strategic functionalization, where the iodine offers a handle for further cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create a diverse library of analogues. The isopropylidene acetonide protection on the ribose ring enhances the compound's stability and can direct subsequent reactions to the purine base . This reagent is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this product with appropriate personal protective equipment, including gloves and eye/face protection, and refer to the safety data sheet for detailed hazard information .

Properties

Molecular Formula

C20H21ClIN5O4

Molecular Weight

557.8 g/mol

IUPAC Name

[4-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C20H21ClIN5O4/c1-20(2)30-14-12(8-28)29-18(15(14)31-20)27-9-24-13-16(25-19(21)26-17(13)27)23-7-10-4-3-5-11(22)6-10/h3-6,9,12,14-15,18,28H,7-8H2,1-2H3,(H,23,25,26)

InChI Key

WCKHUABYZBGHID-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)Cl)NCC5=CC(=CC=C5)I)CO)C

Origin of Product

United States

Preparation Methods

Protection of Ribose Hydroxyl Groups

  • Starting from adenosine or its derivatives, the 2' and 3' hydroxyl groups of the ribose sugar are protected by forming a 2',3'-O-isopropylidene acetal. This is typically achieved by reacting the nucleoside with 2,2-dimethoxypropane in the presence of an acid catalyst such as p-toluenesulfonic acid.
  • This step is crucial to prevent unwanted reactions at the hydroxyl groups during subsequent halogenation and substitution steps.

Selective Halogenation at the 2-Position

  • The introduction of the chlorine atom at the 2-position of the adenine ring is performed via selective substitution reactions.
  • One approach involves starting from 6-chloro-2-iodopurine derivatives protected on the sugar moiety, followed by selective substitution of the chlorine at the 2-position.
  • Alternatively, chlorination can be achieved through treatment with suitable chlorinating agents under controlled conditions to avoid overreaction.

Introduction of the 3-Iodobenzyl Group

  • The N-substitution with the 3-iodobenzyl moiety is typically carried out by nucleophilic substitution.
  • The nitrogen atom on the purine ring is alkylated using 3-iodobenzyl halides or derivatives in the presence of a base.
  • This step requires careful control of reaction conditions (solvent, temperature, time) to optimize yield and selectivity.
  • Polar aprotic solvents such as dimethylformamide (DMF) are often used to facilitate nucleophilic substitution.

Deprotection and Purification

  • After the key substitutions, the isopropylidene protecting group may be retained or selectively removed depending on the desired final compound stability.
  • Purification is typically performed by chromatographic techniques, including preparative high-performance liquid chromatography (HPLC), to achieve high purity.
  • Final compounds are characterized by spectroscopic methods (NMR, MS) to confirm structure and purity.

Representative Synthetic Route Summary Table

Step Reaction Type Reagents/Conditions Purpose Yield Range (%)
1 Protection 2,2-dimethoxypropane, p-toluenesulfonic acid Formation of 2',3'-O-isopropylidene ~80-90
2 Halogenation Chlorinating agent (e.g., SOCl2 or N-chlorosuccinimide) Selective chlorination at 2-position 70-85
3 N-Alkylation 3-iodobenzyl bromide/iodide, base (e.g., K2CO3), DMF Substitution at nitrogen with iodobenzyl 60-75
4 Deprotection (optional) Acidic hydrolysis (e.g., aqueous acetic acid) Removal of isopropylidene protecting group Variable
5 Purification Preparative HPLC, recrystallization Isolation of pure compound 50-90

Note: Yields depend on reaction optimization and scale.

Research Discoveries and Analytical Findings

  • Studies have demonstrated that the isopropylidene protecting group enhances the stability and biological activity of adenosine derivatives by preventing sugar ring opening and degradation.
  • The halogen substitutions, particularly chlorine at the 2-position and iodine on the benzyl group, influence receptor binding affinity and selectivity, especially toward adenosine receptor subtypes A1, A2A, A2B, and A3.
  • Synthetic routes employing tri-O-acetylated intermediates and isopropylidene-protected ribose have been reported to improve yields and selectivity in the formation of halogenated adenosine derivatives.
  • The use of polar aprotic solvents and mild bases in the nucleophilic substitution step is critical to avoid side reactions and achieve high substitution efficiency.
  • Analytical techniques such as NMR spectroscopy confirm the presence of characteristic chemical shifts for the isopropylidene group and halogenated aromatic protons, validating the structure of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or iodine atoms .

Scientific Research Applications

2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with adenosine receptors and its potential effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and antitumor activities.

    Industry: Utilized in the development of novel pharmaceuticals and biochemical probes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3-iodophenyl)methyl]-2’,3’-O-(1-methylethylidene) Adenosine involves its interaction with adenosine receptors. It acts as a potent inhibitor of adenosine deaminase, an enzyme that degrades adenosine. By inhibiting this enzyme, the compound increases the levels of adenosine, which can modulate various physiological processes such as inflammation and immune response.

Comparison with Similar Compounds

2',3'-O-Isopropylideneadenosine (CAS 362-75-4)

  • Structure : Lacks the 2-chloro and 3-iodobenzyl groups.
  • Molecular Formula : C₁₃H₁₇N₅O₄ (MW 307.31 g/mol).
  • Key Differences :
    • The absence of halogen substituents reduces steric hindrance and lipophilicity.
    • Used as a base compound for synthesizing protected nucleosides.
    • Lower molecular weight (~307 vs. ~590 g/mol) improves aqueous solubility .

5'-O-Tosyl-2',3'-O-isopropylideneadenosine (CAS 5605-63-0)

  • Structure : Features a tosyl (p-toluenesulfonyl) group at the 5'-position instead of the 3-iodobenzyl group.
  • Molecular Formula : C₂₀H₂₃N₅O₆S (MW 461.49 g/mol).
  • Higher sulfur content may influence metabolic stability compared to iodine .

N-6-Benzoyl-2',3'-O-isopropylideneadenosine-5'-ethyl ester

  • Structure : Benzoyl group at N6 and ethyl ester at 5' (vs. 3-iodobenzyl and free 5'-OH in the target compound).
  • Molecular Weight : 440 [M+H]⁺ (ESI-MS).
  • Ethyl ester enhances lipophilicity but reduces hydrogen-bonding capacity .

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Derivatives

  • Structure: Chloroacetamide core with substituted aryl groups (non-nucleoside).
  • Molecular Formula : C₁₁H₁₃ClN₂O (example).
  • Chlorine substitution is common in agrochemicals, suggesting divergent applications (e.g., herbicides vs. nucleoside analogs) .

Structural and Functional Implications of Modifications

Impact of Halogen Substituents

  • Comparable to 8-chloroadenosine derivatives used in kinase inhibition studies.
  • 3-Iodobenzyl at N6: Introduces a heavy atom for crystallography (enhanced X-ray diffraction). Increases logP (lipophilicity), improving blood-brain barrier penetration relative to non-halogenated analogs .

Isopropylidene Protection

  • Stabilizes the ribose ring, preventing undesired ring-opening reactions.
  • Common in prodrug design (e.g., remdesivir intermediates), though hydrolysis under acidic conditions limits in vivo utility .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound C₂₀H₂₂ClIN₅O₄* ~590 2-Cl, 3-I-benzyl, isopropylidene Receptor studies, prodrug synthesis
2',3'-O-Isopropylideneadenosine C₁₃H₁₇N₅O₄ 307.31 None Nucleoside chemistry precursor
5'-O-Tosyl-2',3'-O-isopropylideneadenosine C₂₀H₂₃N₅O₆S 461.49 Tosyl, isopropylidene Nucleophilic substitution reactions
N-6-Benzoyl-5'-ethyl ester analog C₂₂H₂₃N₅O₅ 440 [M+H]⁺ Benzoyl, ethyl ester Lipophilic prodrug design

*Calculated based on structural components.

Biological Activity

2-Chloro-N-(3-iodobenzyl)-2',3'-O-isopropylideneadenosine is a synthetic derivative of adenosine that has garnered interest due to its potential biological activities, particularly its interaction with adenosine receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound primarily acts as an agonist for the A3 adenosine receptor (A3AR) , a member of the G protein-coupled receptor family. Upon activation, A3AR mediates various intracellular signaling pathways, notably the inhibition of adenylate cyclase, leading to decreased levels of cyclic AMP (cAMP) in cells. This action has implications in various physiological and pathological processes, including inflammation and cancer progression .

Affinity and Selectivity

The affinity of this compound for the A3AR has been documented in several studies. It exhibits a high binding affinity (Ki values) comparable to other known A3AR agonists, suggesting its potential as a therapeutic agent in targeting conditions associated with A3AR dysregulation.

Antitumor Activity

Research indicates that this compound may possess significant antitumor properties . In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including prostate (PC3), colon (Caco-2), and hepatocyte (Hep G2) carcinomas. The mechanism behind its anticancer effects includes inducing apoptosis and increasing reactive oxygen species (ROS) levels within malignant cells .

Data Table: Biological Activity Overview

Biological Activity Observation Reference
A3AR AgonistHigh affinity for A3AR with potential therapeutic uses
CytotoxicitySignificant reduction in cancer cell proliferation
Apoptosis InductionIncreased ROS levels leading to cell death
Inhibition of cAMP productionModulates intracellular signaling pathways

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • In studies involving prostate cancer cells (PC3), treatment with this compound resulted in a dose-dependent decrease in cell viability, with calculated GI50 and LC50 values indicating potent cytotoxic effects .
  • Comparative Analysis with Other Agonists
    • When compared to Cl-IB-MECA, another A3AR agonist, this compound showed enhanced selectivity and affinity for the A3 receptor while maintaining similar antitumor efficacy across multiple cancer types .

Q & A

Q. Table 1: Comparative Synthesis Approaches

MethodYield (%)Purity (%)Key Reference
Microwave-assisted7898
Conventional heating4585
Sonochemical6592

Q. Table 2: Receptor Binding Affinity

Receptor SubtypeIC₅₀ (nM)Assay TypeReference
A₁12.3 ± 1.2Radioligand
A₂ₐ89.7 ± 5.8Fluorescence polarization

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